![molecular formula C18H17N3O3S B2986383 Methyl 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate CAS No. 851980-54-6](/img/structure/B2986383.png)

Methyl 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

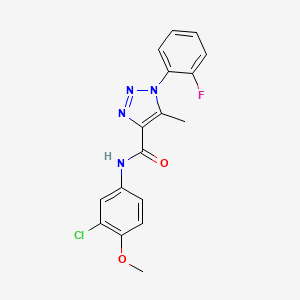

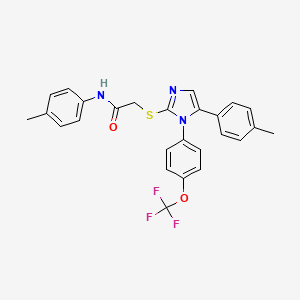

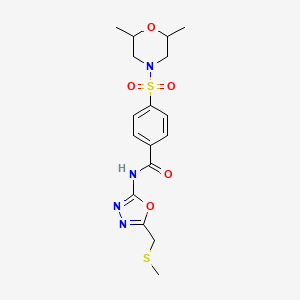

“Methyl 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate” is a compound with the molecular formula C18H17N3O3S and a molecular weight of 355.41. It belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles .

Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The specific molecular structure of “this compound” is not provided in the available sources.Chemical Reactions Analysis

Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The specific chemical reactions involving “this compound” are not detailed in the available literature.Scientific Research Applications

Synthesis and Characterization

- Studies have explored the synthesis of various derivatives with structures akin to the target compound, focusing on methods to create compounds with potential biological or chemical applications. For example, research by Havrylyuk et al. (2010) investigated the antitumor activity of 4-thiazolidinones containing a benzothiazole moiety, indicating the importance of such structures in medicinal chemistry (Havrylyuk et al., 2010).

Biological Activities

Several studies have synthesized compounds structurally similar to the target chemical to evaluate their antimicrobial and anticancer activities. The work by Dabholkar and Gavande (2016) synthesized novel 1,4-benzothiazine derivatives and tested their antibacterial activities, highlighting the potential of such compounds in addressing bacterial infections (Dabholkar & Gavande, 2016).

Another study by Liu et al. (2019) focused on the synthesis of pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units, evaluating their cytotoxicity and apoptotic activity. This research underscores the compound's relevance in cancer research, particularly in promoting apoptosis in cancer cells (Liu et al., 2019).

Antimicrobial and Antifungal Properties

- The creation and assessment of compounds for their effectiveness against microbial and fungal pathogens are of significant interest. For instance, P. Sowmya et al. (2017) synthesized fluorinated pyrrole incorporated 2-thiazolyl hydrazone motifs to investigate their antimicrobial and anti-tuberculosis activities, demonstrating the potential therapeutic applications of these compounds (Sowmya et al., 2017).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the orientation of the thiazole ring and the molecular electrostatic potential (mep) surface . The MEP surface plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways due to their wide range of biological activities . For instance, some thiazole derivatives have been found to inhibit matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . These activities suggest that the compound could potentially have a wide range of molecular and cellular effects.

Action Environment

The physico-chemical properties of thiazole derivatives, such as their solubility and stability, could potentially be influenced by environmental factors .

Properties

IUPAC Name |

methyl 4-[[(4,5-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-10-4-9-14-15(11(10)2)19-18(25-14)21-20-16(22)12-5-7-13(8-6-12)17(23)24-3/h4-9H,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRUYDKHOKTPDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2986312.png)

![N-(3,4-dichlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2986314.png)

![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2986321.png)